molecular formula C10H17BrO2 B8635182 Hex-5-EN-1-YL 2-bromo-2-methylpropanoate CAS No. 221318-51-0

Hex-5-EN-1-YL 2-bromo-2-methylpropanoate

Cat. No. B8635182
M. Wt: 249.14 g/mol
InChI Key: QFNXMKBKFBOQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hex-5-EN-1-YL 2-bromo-2-methylpropanoate is a useful research compound. Its molecular formula is C10H17BrO2 and its molecular weight is 249.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hex-5-EN-1-YL 2-bromo-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hex-5-EN-1-YL 2-bromo-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

221318-51-0

Product Name

Hex-5-EN-1-YL 2-bromo-2-methylpropanoate

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

hex-5-enyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C10H17BrO2/c1-4-5-6-7-8-13-9(12)10(2,3)11/h4H,1,5-8H2,2-3H3

InChI Key

QFNXMKBKFBOQCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCCCC=C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Hexen-1-ol (42.6 g), triethylamine (45.8 g), and tetrahydrofuran (0.8 L) were mixed. After ice cooling, 2-bromoisobutyryl bromide (100 g) was dropped. The reaction liquid was stirred at 4° C. for 3 hours, and then at room temperature for 15 hours. The reaction liquid was then filtered, concentrated with an evaporator, and dissolved in diethyl ether (300 mL). The solution was washed with a 1N hydrochloric acid solution (2×300 mL), a saturated sodium bicarbonate solution (2×300 mL), and distilled water (2×300 mL), in this order. After that, the organic layer was dried over sodium sulfate, filtered, and concentrated with an evaporator. The product was then purified through a silica gel column (developing solvent: hexane/ethyl acetate=15/1), and concentrated to give 74.2 g of 5-hexenyl 2-bromo-2-methylpropanate of the following chemical formula (compound 1).
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
0.8 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

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